3,3-Difluoro-2-oxoindoline-6-boronic acid pinacol ester
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Overview
Description
3,3-difluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one typically involves multiple steps, including the formation of the indole core, introduction of the difluoro groups, and the attachment of the dioxaborolan group. Common reagents used in these reactions include fluorinating agents, boronic acids, and catalysts such as palladium or copper.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be performed under controlled conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 3,3-difluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of fluorinated indole derivatives on various biological systems. Its potential as a pharmacophore makes it a valuable tool in drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Research into its mechanism of action and molecular targets can provide insights into its potential clinical applications.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics.
Mechanism of Action
The mechanism of action of 3,3-difluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity, leading to potent biological effects. The dioxaborolan group may also play a role in its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3,3-difluoroindole: A simpler analog without the dioxaborolan group.
6-bromo-3,3-difluoroindole: A similar compound with a bromine atom instead of the dioxaborolan group.
3,3-difluoro-2,3-dihydro-1H-indol-2-one: Lacks the dioxaborolan group but shares the core structure.
Uniqueness
The uniqueness of 3,3-difluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one lies in its combination of fluorine atoms and the dioxaborolan group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
3,3-Difluoro-2-oxoindoline-6-boronic acid pinacol ester is a boronic ester characterized by its unique structure, which incorporates a difluoro-substituted oxindole moiety and a pinacol ester functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various chemical processes.
- Molecular Formula : C14H16BF2NO3
- Molecular Weight : 295.09 g/mol
- Structure : The presence of fluorine atoms typically enhances the compound's reactivity and biological activity, making it a significant candidate for research in medicinal chemistry .
Biological Activity
The biological activity of this compound primarily stems from its interactions with biomolecules and its role as a reactive intermediate in synthetic pathways. Here are some of the key findings regarding its biological activity:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in disease pathways, particularly those related to cancer and inflammation.
- Reactivity with Biomolecules : Its boronic acid functionality allows for reversible covalent bonding with diols, which is crucial for targeting specific biomolecules in therapeutic contexts.
Case Studies and Research Findings
- Anticancer Activity : Research indicates that boronic esters can act as proteasome inhibitors, leading to apoptosis in cancer cells. The difluoro substitution may enhance this effect by increasing the compound's binding affinity to target proteins.
- Synthesis of Bioactive Compounds : this compound has been utilized as an intermediate in the synthesis of several bioactive molecules, enhancing their efficacy through structural modifications.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Fluoro-6-hydroxybenzeneboronic acid pinacol ester | C13H14BF2O3 | Hydroxy group enhances solubility |
3-Fluoro-5-hydroxyphenylboronic acid pinacol ester | C12H12BF3O3 | Contains a hydroxy group for potential biological activity |
Oxindole-6-boronic acid pinacol ester | C12H13BNO3 | Lacks fluorine substitution but retains oxindole structure |
3-Difluorooxindole derivatives | Varies | Varied substituents affect reactivity and biological properties |
The difluoro substitution pattern combined with the oxindole structure may enhance reactivity in chemical transformations while potentially providing distinctive biological activities compared to other similar compounds .
Properties
Molecular Formula |
C14H16BF2NO3 |
---|---|
Molecular Weight |
295.09 g/mol |
IUPAC Name |
3,3-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-one |
InChI |
InChI=1S/C14H16BF2NO3/c1-12(2)13(3,4)21-15(20-12)8-5-6-9-10(7-8)18-11(19)14(9,16)17/h5-7H,1-4H3,(H,18,19) |
InChI Key |
AJBQYKMLKOPVPK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C(=O)N3)(F)F |
Origin of Product |
United States |
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